Phosphonemycin Cellular Uptake Is Tenfold Lower Than FR-31564 in Pseudomonas aeruginosa, Defining a Key Spectrum Distinction
Direct comparative studies reveal that the synthetic phosphonate analog FR-31564 is incorporated into Pseudomonas aeruginosa cells at a rate ten times greater than that of phosphonemycin [1]. This quantitative difference in uptake kinetics, measured via radiolabeled incorporation assays, translates to FR-31564 demonstrating superior in vitro activity against P. aeruginosa and other Gram-negative species [2]. Users selecting phosphonemycin for anti-pseudomonal research must recognize this quantitative uptake limitation, which may necessitate higher concentrations or alternative compound selection depending on the specific experimental objective.
| Evidence Dimension | Bacterial cellular uptake rate |
|---|---|
| Target Compound Data | Uptake rate = 1× (baseline) |
| Comparator Or Baseline | FR-31564: Uptake rate = 10× that of fosfomycin |
| Quantified Difference | 10-fold difference |
| Conditions | Radiolabeled incorporation assay; Pseudomonas aeruginosa strain |
Why This Matters
This tenfold uptake disparity directly predicts differential anti-pseudomonal efficacy and informs compound selection for Pseudomonas-focused research programs.
- [1] Kojo H, Shigi Y, Nishida M. FR-31564, a new phosphonic acid antibiotic: bacterial resistance and membrane permeability. Journal of Antibiotics. 1980;33(1):44-48. View Source
- [2] Mine Y, Kamimura T, Nonoyama S, Nishida M, Goto S, Kuwahara S. In vitro and in vivo antibacterial activities of FR-31564, a new phosphonic acid antibiotic. Journal of Antibiotics. 1980;33(1):36-43. View Source
